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Compound of Interest

4-
Compound Name: [Methyl(phenyl)amino]benzaldehy
de
Cat. No.: B1609781
\ v

An In-depth Technical Guide to 4-[Methyl(phenyl)amino]benzaldehyde: Properties,
Synthesis, and Applications

Executive Summary

4-[Methyl(phenyl)amino]benzaldehyde is a substituted aromatic aldehyde of significant
interest to the chemical, pharmaceutical, and material science sectors. Characterized by a
tertiary amine donor group and an aldehyde acceptor group linked through a conjugated 11-
system, this molecule serves as a versatile intermediate in organic synthesis. Its unique
electronic structure makes it a valuable precursor for the development of dyes, molecular
probes, and complex pharmacologically active agents. This guide provides a comprehensive
overview of its fundamental properties, outlines a robust laboratory-scale synthesis and
purification protocol, details methods for its analytical characterization, discusses its key
applications, and summarizes essential safety and handling procedures.

Physicochemical and Structural Properties

The identity and physical characteristics of 4-[Methyl(phenyl)amino]benzaldehyde are
foundational to its application. These properties are summarized in the table below. The
molecular formula is C14H13NO, and it has a molecular weight of approximately 211.26 g/mol .

[1][2]
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Property Value Source
4-
IUPAC Name [Methyl(phenyl)amino]benzald
ehyde
4-(N-
Synonyms N [1]
methylanilino)benzaldehyde
CAS Number 55489-38-8 [1]
Molecular Formula C14H13NO [11121[3]
Molecular Weight 211.26 g/mol [1][2]
Appearance Colorless to light yellow liquid [1]
Boiling Point 369.6 £ 25.0 °C (Predicted) [1]
Density 1.137 + 0.06 g/cm? (Predicted) [1]
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Synthesis and Purification

The synthesis of 4-[Methyl(phenyl)amino]benzaldehyde is most effectively achieved via the
Vilsmeier-Haack reaction. This classic formylation method is highly efficient for electron-rich
aromatic substrates, such as N-methyldiphenylamine, due to the strong activating effect of the
tertiary amine group which directs electrophilic substitution to the para position.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The reaction proceeds by first generating the Vilsmeier reagent, an electrophilic chloroiminium
ion, from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and an acid chloride
(e.g., phosphorus oxychloride, POCIs). This reagent then reacts with the electron-rich aromatic
ring of N-methyldiphenylamine. Subsequent hydrolysis of the resulting iminium salt
intermediate yields the target aldehyde.

Detailed Experimental Protocol: Synthesis
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Causality: This protocol is designed for laboratory scale and prioritizes safety and yield. The
use of an ice bath during the initial formation of the Vilsmeier reagent and its subsequent
addition to the aniline is critical to control the exothermic nature of the reaction and prevent
side product formation.

o Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3
equivalents) in anhydrous dichloromethane (DCM).

e Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus
oxychloride (POCIs, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes.
Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to
ensure complete formation of the Vilsmeier reagent.

» Electrophilic Substitution: Dissolve N-methyldiphenylamine (1 equivalent) in anhydrous DCM
and add it dropwise to the reaction mixture at 0 °C.

o Reaction Progression: After the addition is complete, allow the reaction to warm to room
temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Hydrolysis (Work-up): Cool the mixture back to 0 °C. Slowly and carefully quench the
reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic
(~8-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess
acid.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with DCM. Combine the organic layers.

e Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium
sulfate.

e Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography
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The crude product typically requires purification to remove unreacted starting material and
potential side products. Flash column chromatography is the standard method.

» Stationary Phase: Pack a glass column with silica gel (230-400 mesh).

o Mobile Phase: Prepare an eluent system of ethyl acetate and hexanes. A starting polarity of
5% ethyl acetate in hexanes is typical, with a gradient increase to 15-20% ethyl acetate to
elute the more polar product. The optimal gradient should be determined by TLC analysis.

 Elution: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small
amount of silica gel. Load this onto the column and begin elution, collecting fractions.

e Analysis: Analyze the collected fractions by TLC to identify those containing the pure
product. Combine the pure fractions and remove the solvent under reduced pressure to yield
purified 4-[Methyl(phenyl)amino]benzaldehyde.

Visualization: Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of 4-
[Methyl(phenyl)amino]benzaldehyde.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any
research or development workflow. A combination of spectroscopic techniques provides a self-
validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde
proton (-CHO) should appear as a singlet far downfield, typically between & 9.8-10.0 ppm.
The aromatic protons will appear in the 4 6.8-7.9 ppm region. The para-substituted ring
attached to the aldehyde will show two distinct doublets, each integrating to 2H. The protons
on the N-phenyl group will also appear in this region. The N-methyl group (-NCH?s) protons
will be a sharp singlet, integrating to 3H, typically around 6 3.0-3.4 ppm.

e 13C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde
carbonyl carbon around & 190 ppm. Aromatic carbons will resonate in the o 110-155 ppm
range. The N-methyl carbon will appear as a single peak around & 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is
dominated by a strong, sharp absorption band corresponding to the aldehyde carbonyl (C=0)
stretch, which is expected around 1680-1700 cm~1. Other important signals are summarized

below.
Wavenumber (cm~?) Vibrational Mode Functional Group
~2820, ~2720 C-H Stretch (Fermi doublet) Aldehyde
~1685 C=0 Stretch Aldehyde
~1600, ~1500 C=C Stretch Aromatic Ring
~1360 C-N Stretch Tertiary Aryl Amine

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1609781?utm_src=pdf-body
https://www.benchchem.com/product/b1609781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization
technique like Electrospray lonization (ESI), the spectrum should show a prominent molecular
ion peak [M+H]* at m/z 212.27, corresponding to the protonated molecule.

Visualization: Analytical Characterization Workflow

[Crude Product from Synthes@

Purified Product via Chromatography

Mass Spectrometry

EH and 8C NMR Spectroscopy
(Molecular Weight)

FTIR Spectroscopy
(Structural Backbone) (Functional Groups)

Structurally Confirmed,
Pure Compound

Click to download full resolution via product page

Caption: A multi-technique workflow for the analytical validation of the final product.

Applications in Research and Drug Development

4-[Methyl(phenyl)amino]benzaldehyde is not typically an end-product but rather a highly
valuable synthetic intermediate. Its bifunctional nature allows for diverse and subsequent
chemical transformations.

e Precursor for Dyes and Probes: The donor-acceptor structure of the molecule is a common
motif in solvatochromic dyes and fluorescent probes. The aldehyde can be derivatized with
other fluorescent cores or binding agents.[4]
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e Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for building
molecular complexity. It readily undergoes reactions such as reductive amination to form new
secondary or tertiary amines, Wittig reactions to form alkenes, and various condensation
reactions to create heterocyclic systems, which are common scaffolds in medicinal
chemistry.[5]

 Building Block in Organic Synthesis: It serves as a key starting material for more complex
molecules. The aldehyde can be converted into a wide range of other functional groups,
making it a strategic component in multi-step synthetic campaigns.[4]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this compound.

o Hazard Identification: 4-[Methyl(phenyl)amino]benzaldehyde is classified as harmful if
swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335). The signal word is "Warning".

o Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical
fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash

goggles.

» Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of
contact, flush the affected area with copious amounts of water.[7][8]

o Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g.,
nitrogen) and protect it from light.[1] Recommended storage temperature is between 2-8°C.

[1]

Conclusion

4-[Methyl(phenyl)amino]benzaldehyde is a chemical intermediate with significant utility in
modern organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction,
combined with the versatile reactivity of its aldehyde group, makes it an important building
block for researchers in drug discovery, materials science, and fine chemical synthesis. Proper
understanding of its properties, handling requirements, and analytical characterization is crucial
for its effective and safe utilization in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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